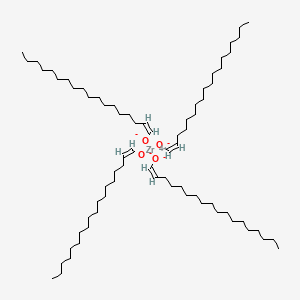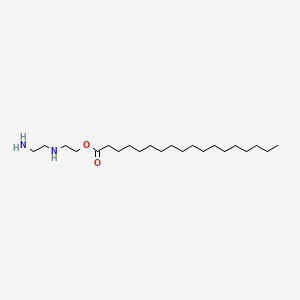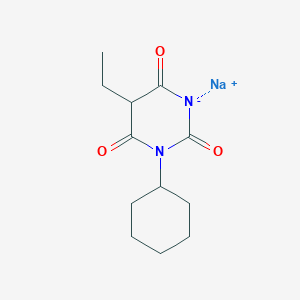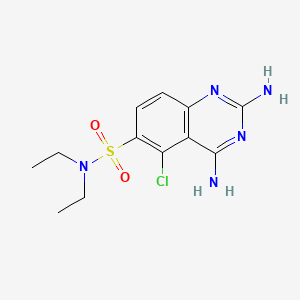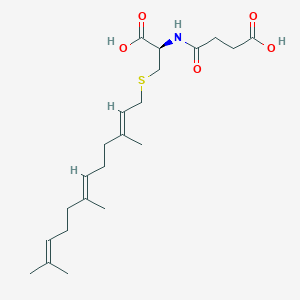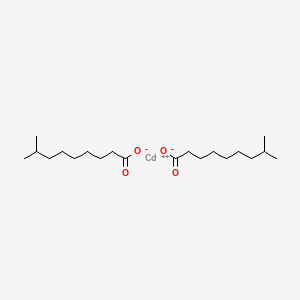
Cadmium isodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium isodecanoate is an organometallic compound with the chemical formula Cd(C_10H_19O_2)_2. It is a cadmium salt of isodecanoic acid, where cadmium is in the +2 oxidation state. This compound is known for its applications in various fields, including catalysis, material science, and as a precursor for the synthesis of other cadmium-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium isodecanoate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with isodecanoic acid. The reaction typically involves heating the cadmium compound with isodecanoic acid in an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{CdO} + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Cd(C}9\text{H}{19}\text{COO)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting cadmium salts with isodecanoic acid under controlled conditions. The process involves maintaining specific temperatures and pressures to ensure complete reaction and high yield. The product is then purified through recrystallization or distillation to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially when exposed to air or oxygen at elevated temperatures. This leads to the formation of cadmium oxide and other by-products.
Reduction: The compound can be reduced to elemental cadmium under specific conditions, such as in the presence of strong reducing agents like hydrogen gas.
Substitution: this compound can participate in substitution reactions where the isodecanoate ligands are replaced by other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Oxygen or air, elevated temperatures.
Reduction: Hydrogen gas, high temperatures, and pressures.
Substitution: Halides (e.g., chlorine, bromine), phosphines, and other ligands.
Major Products Formed:
Oxidation: Cadmium oxide (CdO).
Reduction: Elemental cadmium (Cd).
Substitution: Cadmium halides (e.g., CdCl_2, CdBr_2).
Applications De Recherche Scientifique
Cadmium isodecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of cadmium-containing compounds and materials. It is also employed in catalysis for various organic reactions.
Biology: Cadmium compounds, including this compound, are studied for their interactions with biological systems, particularly their toxicological effects and mechanisms of action.
Medicine: Research is ongoing to explore the potential use of cadmium compounds in medical imaging and as therapeutic agents, although their toxicity remains a significant concern.
Industry: this compound is used in the production of cadmium-based pigments, coatings, and stabilizers for plastics.
Mécanisme D'action
The mechanism by which cadmium isodecanoate exerts its effects involves several pathways:
Oxidative Stress: Cadmium ions can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Disruption of Calcium Signaling: Cadmium can interfere with calcium signaling pathways, affecting various cellular processes.
Epigenetic Modifications: Cadmium exposure can lead to changes in DNA methylation and histone modifications, altering gene expression and potentially leading to carcinogenesis.
Comparaison Avec Des Composés Similaires
Cadmium isodecanoate can be compared with other cadmium carboxylates, such as cadmium acetate, cadmium stearate, and cadmium oleate. These compounds share similar properties but differ in their specific applications and reactivity:
Cadmium Acetate: Used in electroplating and as a precursor for other cadmium compounds.
Cadmium Stearate: Employed as a stabilizer in plastics and as a lubricant.
Cadmium Oleate: Utilized in the production of cadmium-based pigments and coatings.
This compound is unique due to its specific ligand, isodecanoate, which imparts distinct solubility and reactivity characteristics compared to other cadmium carboxylates.
Propriétés
Numéro CAS |
93965-24-3 |
|---|---|
Formule moléculaire |
C20H38CdO4 |
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
cadmium(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Cd/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
FAZKBTBVXRTJLW-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




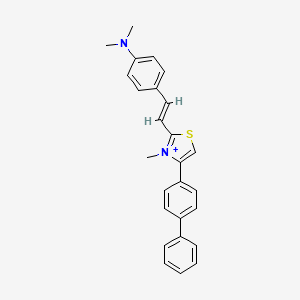

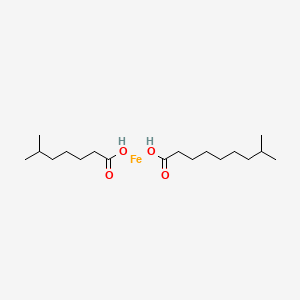

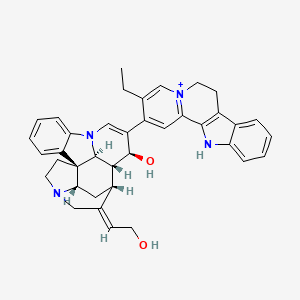
![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)

